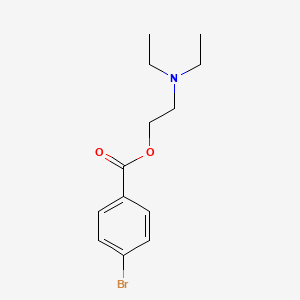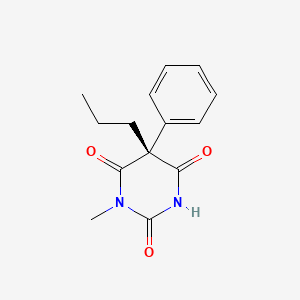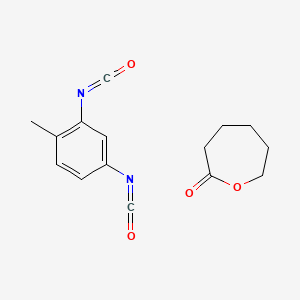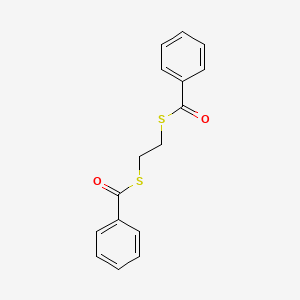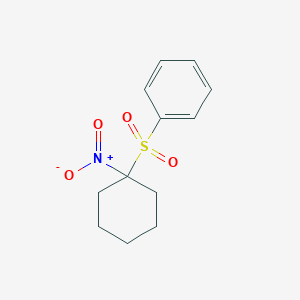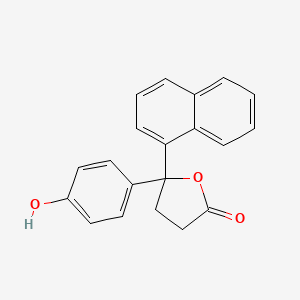
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts are frequently used.
Temperature: The reaction is usually carried out at elevated temperatures, often between 50-100°C.
Solvent: Solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or organometallic reagents are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions are crucial in its applications in materials science and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,4,4,6-Pentamethyl-2,3-dihydronaphthalene
- 1,2,2,6,6-Pentamethyl-4-piperidone
- 2,2,4,6,6-Pentamethylheptane
Uniqueness
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is unique due to its dual silicon atoms and multiple methyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
51342-13-3 |
|---|---|
Formule moléculaire |
C9H20Si2 |
Poids moléculaire |
184.42 g/mol |
Nom IUPAC |
1,1,2,2,4-pentamethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C9H20Si2/c1-9-6-7-10(2,3)11(4,5)8-9/h6H,7-8H2,1-5H3 |
Clé InChI |
OATJZRYQCRIPTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC[Si]([Si](C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
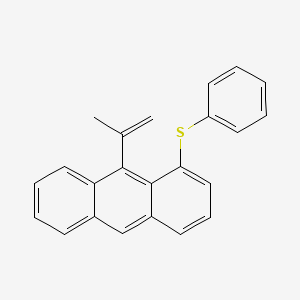
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
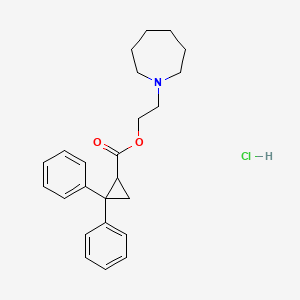

![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

